molecular formula C18H19NO4 B3939289 4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid

4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid

Cat. No. B3939289
M. Wt: 313.3 g/mol
InChI Key: XHMRAEZVDWRESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid, commonly known as MPPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPPA is a chiral molecule that belongs to the family of alpha-keto acids. It has a molecular weight of 337.4 g/mol and a chemical formula of C19H19NO4.

Mechanism of Action

The exact mechanism of action of MPPA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. MPPA has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism. Additionally, MPPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. MPPA has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPPA is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, MPPA is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one limitation of MPPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving MPPA. One area of interest is the development of MPPA analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MPPA and its potential applications in the treatment of various diseases. Finally, the potential use of MPPA as a tool for studying metabolic pathways and gene expression regulation should be explored further.

Scientific Research Applications

MPPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPPA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, MPPA has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-23-15-9-7-14(8-10-15)18(13-5-3-2-4-6-13)19-16(20)11-12-17(21)22/h2-10,18H,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMRAEZVDWRESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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